Racemic Arimoclomol Maleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Racemic Arimoclomol Maleate is a labelled analogue of Arimoclomol . It is an experimental drug compound developed by CytRx Corporation . The orally administered drug is intended to treat amyotrophic lateral sclerosis (ALS), also known as Lou Gehrig’s disease, a neurodegenerative disease with no effective treatment . It is also being developed to treat Niemann-Pick type C .

Molecular Structure Analysis

The molecular formula of this compound is C18H24ClN3O7 . Its molecular weight is 429.85 . The InChI Key is OHUSJUJCPWMZKR-FEGZNKODSA-N . The IUPAC name is (2Z)-but-2-enedioic acid; N- [ (2R)-2-hydroxy-3- (piperidin-1-yl)propoxy]-1-oxo-1λ⁵-pyridine-3-carbonimidoyl chloride .

作用机制

Target of Action

Racemic Arimoclomol Maleate primarily targets molecular chaperones . These are proteins that assist in the folding and unfolding of other macromolecules in the cell .

Mode of Action

This compound is designed to stimulate a natural cellular repair pathway by activating these molecular chaperones . It uses a unique co-induction mechanism, where it functions by stimulating a normal cellular protein repair pathway through the activation of these molecular chaperones .

Biochemical Pathways

It is known that the drug acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances .

Pharmacokinetics

It is known that the drug is orally administered .

Result of Action

The activation of molecular chaperones by this compound is believed to have therapeutic efficacy for a broad range of diseases . This is because damaged proteins, called aggregates, are thought to play a role in many diseases . By stimulating the repair pathway, the drug helps to clear these aggregates, thereby reducing their harmful effects .

安全和危害

未来方向

Zevra Therapeutics has announced that it resubmitted its New Drug Application (NDA) for arimoclomol, an investigational therapeutic candidate for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration . The company plans to refile the NDA for arimoclomol in NPC as early as the first quarter of 2023 .

生化分析

Biochemical Properties

Racemic Arimoclomol Maleate is designed to stimulate a natural cellular repair pathway by activating compounds called “molecular chaperones” . It uses a unique ‘molecular chaperone’ co-induction mechanism . The small molecule drug candidate is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" .

Cellular Effects

This compound acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function . It is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" . Since damaged proteins called aggregates are thought to play a role in many diseases, it is believed that activation of molecular chaperones could have therapeutic efficacy for a broad range of diseases .

Molecular Mechanism

It is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" . This suggests that it may exert its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Long-term data from the arimoclomol expanded access program (EAP: NCT04316637) for the treatment of Niemann-Pick disease type C (NPC) was featured in an oral presentation during the Society for Inherited Metabolic Disorders(SIMD) 45thAnnual Meeting . The data demonstrated a consistent safety profile .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Racemic Arimoclomol Maleate involves the reaction of Arimoclomol with Maleic acid to form the maleate salt of Arimoclomol. Racemic Arimoclomol Maleate is obtained by the reaction of equal amounts of the S and R enantiomers of Arimoclomol with Maleic acid.", "Starting Materials": [ "Arimoclomol (S and R enantiomers)", "Maleic acid", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve Arimoclomol (S and R enantiomers) and Maleic acid in a suitable solvent", "Heat the mixture to reflux temperature and stir for several hours", "Allow the mixture to cool and filter the precipitated product", "Wash the product with a suitable solvent and dry under vacuum", "Obtain Racemic Arimoclomol Maleate as a white crystalline solid" ] } | |

CAS 编号 |

289893-24-9 |

分子式 |

C14H20ClN3O3. C4H4O4 |

分子量 |

313.79 116.07 |

外观 |

Solid powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate Maleate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

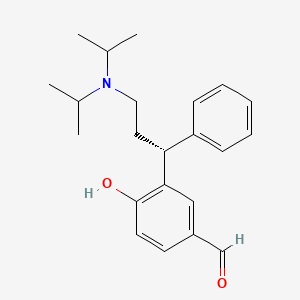

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)

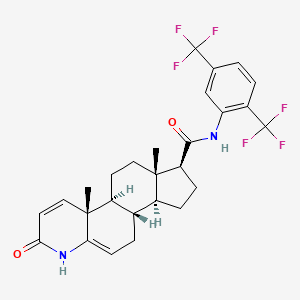

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)